1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride, also known as BPBPO, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. BPBPO is a piperazine derivative that has been synthesized for its potential use as a drug candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally similar to "1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride" often focuses on synthesis and characterization, exploring novel synthetic pathways and the chemical properties of these compounds. For example, the study on the synthesis, spectral, electrochemical, and magnetic properties of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands demonstrates the comprehensive approach to understanding the intricate chemical behaviors and applications of these materials in catalysis and materials science (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Biological Activity
The investigation into the biological activities of compounds with similar frameworks, such as the evaluation of certain dihydrochlorides for their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, showcases the potential pharmacological applications of these molecules (Gevorgyan et al., 2017). These studies suggest the relevance of such compounds in the development of new therapeutic agents.
Pharmacological Profile Development
Further research on the design, synthesis, and evaluation of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their potential as new classes of antidepressants highlights the critical approach toward addressing mental health issues through chemical innovation. The dual pharmacological profile of these compounds, including serotonin reuptake inhibition and 5-HT1A receptor antagonism, offers insights into the complex requirements for effective antidepressant therapies (Martínez-Esparza et al., 2001).
Molecular Docking and Drug Design
The structural analysis and molecular docking studies of arylpiperazine derivatives against α1A-adrenoceptor provide a foundation for better drug design, showcasing the importance of computational methods in the development of highly selective antagonists (Xu et al., 2016). This research underscores the role of chirality and molecular interactions in the optimization of therapeutic agents.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2.2ClH/c21-19-8-4-5-9-20(19)25-16-18(24)15-23-12-10-22(11-13-23)14-17-6-2-1-3-7-17;;/h1-9,18,24H,10-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRGKQICBOSZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3Br)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.